molecular formula C19H12IN3O3S B14954474 2-[(5Z)-5-(4-iodobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(4-iodobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B14954474
M. Wt: 489.3 g/mol
InChI Key: WZKNGZWAKRGACN-YBEGLDIGSA-N
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Description

2-[(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that features a unique structure combining triazole, thiazole, and phenyl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the iodophenyl and phenyl acetate groups. Key reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the iodophenyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE
  • 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE

Uniqueness

The presence of the iodophenyl group in 2-[(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE distinguishes it from its bromine and chlorine analogs. This iodine substitution can significantly affect the compound’s reactivity, binding affinity, and overall biological activity, making it unique for specific applications.

Properties

Molecular Formula

C19H12IN3O3S

Molecular Weight

489.3 g/mol

IUPAC Name

[2-[(5Z)-5-[(4-iodophenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C19H12IN3O3S/c1-11(24)26-15-5-3-2-4-14(15)17-21-19-23(22-17)18(25)16(27-19)10-12-6-8-13(20)9-7-12/h2-10H,1H3/b16-10-

InChI Key

WZKNGZWAKRGACN-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)I)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)I)SC3=N2

Origin of Product

United States

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